molecular formula C10H10ClNO B3041489 2-(4-Chloro-2,6-dimethylphenoxy)acetonitrile CAS No. 303224-73-9

2-(4-Chloro-2,6-dimethylphenoxy)acetonitrile

Cat. No.: B3041489
CAS No.: 303224-73-9
M. Wt: 195.64 g/mol
InChI Key: AXRVMKOHOIVYCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chloro-2,6-dimethylphenoxy)acetonitrile is an organic compound with the molecular formula C10H10ClNO.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(4-Chloro-2,6-dimethylphenoxy)acetonitrile involves the reaction of 4-chloro-2,6-dimethylphenol with bromoacetonitrile in the presence of potassium carbonate. The reaction is typically carried out in acetone and heated at reflux for 18 hours. After the reaction, the mixture is filtered, concentrated, and the residue is partitioned between dichloromethane and water. The organic phase is then washed with 1N HCl and water, dried over magnesium sulfate, concentrated, and purified by column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthetic route described above can be scaled up for industrial purposes. The use of common reagents and solvents makes it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2,6-dimethylphenoxy)acetonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.

    Oxidation and Reduction Reactions: The nitrile group can be reduced to primary amines or oxidized to carboxylic acids under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly employed.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products Formed

    Reduction: The reduction of the nitrile group yields primary amines.

    Oxidation: The oxidation of the nitrile group results in the formation of carboxylic acids.

Scientific Research Applications

2-(4-Chloro-2,6-dimethylphenoxy)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2,6-dimethylphenoxy)acetonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-2-methylphenoxy)acetonitrile
  • 2-(4-Chloro-2,6-dimethylphenoxy)propionitrile
  • 2-(4-Chloro-2,6-dimethylphenoxy)butyronitrile

Uniqueness

The presence of both chloro and nitrile groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields .

Properties

IUPAC Name

2-(4-chloro-2,6-dimethylphenoxy)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c1-7-5-9(11)6-8(2)10(7)13-4-3-12/h5-6H,4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRVMKOHOIVYCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC#N)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Chloro-2,6-dimethylphenol (5.0 g, 32 mmol), bromoacetonitrile (2.2 mL, 32 mmol) and potassium carbonate (6.6 g, 48 mmol) are combined with acetone (50 mL) and heated at reflux for 18 h. The reaction is filtered, concentrated and the residue partitioned between dichloromethane and water. The organic phase is washed with 1N HCl and water and is then dried over magnesium sulfate, concentrated and purified by column chromatography (silica, 10% ethyl acetate in hexanes) to provide the title compound. MS (EI) 195 (M)+, Cl pattern.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Quantity
6.6 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chloro-2,6-dimethylphenoxy)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(4-Chloro-2,6-dimethylphenoxy)acetonitrile
Reactant of Route 3
Reactant of Route 3
2-(4-Chloro-2,6-dimethylphenoxy)acetonitrile
Reactant of Route 4
Reactant of Route 4
2-(4-Chloro-2,6-dimethylphenoxy)acetonitrile
Reactant of Route 5
Reactant of Route 5
2-(4-Chloro-2,6-dimethylphenoxy)acetonitrile
Reactant of Route 6
Reactant of Route 6
2-(4-Chloro-2,6-dimethylphenoxy)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.